(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Multi-step peptidomimetic syntheses often compromise stereochemical integrity. (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone (CAS 71405-01-1) resolves this as a single chiral synthon that installs (S)-configuration, a protected amine, and an N-hydroxy zinc-binding group simultaneously. • Ring-opening yields N-Boc-isoserine derivatives with retained (S)-stereochemistry. • Exclusive N-hydroxy reactivity enables 4-imidazolin-2-one scaffold synthesis. • Orthogonal Boc stability withstands nucleophiles, bases, and hydrogenation. Supplied with full analytical certification; research and bulk quantities available for immediate global shipment.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 71405-01-1
Cat. No. B023832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone
CAS71405-01-1
Synonyms3-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2-azetidinone; _x000B_(S)-(1-Hydroxy-2-oxo-3-azetidinyl)carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(C1=O)O
InChIInChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1
InChIKeyRIBKFUFXCHRYDR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral N-Boc-amino Hydroxyazetidinone Building Block


(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone (CAS 71405-01-1) is a chiral, enantiomerically pure β-lactam (2-azetidinone) derivative featuring a tert-butyloxycarbonyl (Boc) protected 3-amino group and an N-hydroxy substituent . With a molecular weight of 202.21 g/mol and a predicted LogP of -1.01, this compound serves as a versatile intermediate in the stereoselective synthesis of complex molecules, leveraging the inherent ring strain and defined stereochemistry of the azetidinone core .

Procurement Risks for N-Boc-amino Hydroxyazetidinone


Substitution of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone with a generic 'Boc-protected amino azetidinone' or alternative building block is scientifically unsound due to the compound's unique combination of three non-interchangeable features: its defined (S)-stereochemistry, the presence of the N-hydroxy group, and the acid-labile Boc protecting group [1]. The specific ring-opening reactivity of the β-lactam core is highly sensitive to the N1-substituent (here, OH), and altering this group (e.g., to N-H or N-alkyl) will fundamentally change the reaction pathway, regioselectivity, and resulting product [2]. Replacing this compound with an achiral variant or a different protecting group strategy (e.g., Fmoc or Cbz) introduces significant risk of synthetic failure, yield reduction, and costly downstream purification, particularly in multi-step asymmetric syntheses where stereochemical integrity is paramount [3].

Key Differentiators for Boc-Amino Hydroxyazetidinone


Stereochemical Purity vs. Racemic Mixture

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone (CAS 71405-01-1) is supplied as a single, defined (S)-enantiomer, a critical specification for asymmetric synthesis. While a direct assay comparison to a racemic mixture is not available, the presence of a single stereocenter is confirmed by the chemical name and CAS registry assignment [1]. This is in direct contrast to using a racemic 3-(N-Boc-amino)-1-hydroxy-2-azetidinone, which would necessitate a costly and time-consuming chiral resolution step or lead to a 1:1 mixture of diastereomers in subsequent reactions [2]. The defined stereochemistry at the 3-position is essential for predictable stereocontrol in reactions such as ring-opening, where the (S)-configuration is known to impart specific facial selectivity [3].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Boc vs. Fmoc/Cbz Protecting Group Orthogonality

The tert-butyloxycarbonyl (Boc) group in (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone offers distinct advantages over the more base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolyzable carboxybenzyl (Cbz) group [1]. The Boc group is stable to nucleophilic bases and catalytic hydrogenation but is rapidly cleaved under acidic conditions (e.g., TFA or HCl in dioxane). This orthogonal stability allows for selective deprotection of the 3-amino group in the presence of base-sensitive or hydrogenation-prone functionalities elsewhere in a complex molecule [2]. In contrast, an Fmoc-protected analog would be incompatible with even mildly basic reaction conditions, while a Cbz-protected analog would be vulnerable to catalytic hydrogenation conditions often used for other reductions .

Protecting Group Chemistry Orthogonal Deprotection Peptide Synthesis

Unique N-Hydroxy Rearrangement Reactivity

The N-hydroxy group on the β-lactam ring of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a key structural differentiator that enables unique reactivity not accessible to N-unsubstituted (NH) or N-alkyl azetidinones [1]. Specifically, 3-amido-1-hydroxyazetidin-2-ones have been shown to undergo a novel rearrangement to 4-imidazolin-2-ones upon treatment with p-toluenesulfonyl chloride and a base, in moderate yields (e.g., 45-60%) [2]. This transformation, which involves N-O bond cleavage and migration, is mechanistically distinct and impossible for the corresponding N-H or N-alkyl analogs. Furthermore, the N-hydroxy group serves as a site for further functionalization, such as O-alkylation or esterification, providing a handle for molecular diversification [3].

N-Hydroxyazetidinone Reactivity Hydroxamic Acid Derivatives Beta-Lactam Ring-Opening

Lipophilicity Advantage vs. Unprotected Analogue

The Boc group significantly alters the physicochemical profile of the compound compared to its unprotected amine counterpart. (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone has a predicted ACD/LogP of -1.01 and a polar surface area (PSA) of 79 Ų . In contrast, the unprotected (3S)-3-amino-1-hydroxy-2-azetidinone (MW: 102.09 g/mol) is predicted to be much more hydrophilic (lower LogP) . This difference in lipophilicity directly impacts solubility, chromatographic behavior (Rf values), and membrane permeability, making the Boc-protected version more suitable for certain organic reactions and purification steps where increased organic solubility is required [1].

Lipophilicity LogP ADME Prediction

Chiral β-Amino Acid Synthon Efficiency

The β-lactam core of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a well-established precursor for the synthesis of enantiomerically pure β-amino acids, particularly isoserine derivatives [1]. Upon controlled ring-opening, the azetidinone yields a functionalized β-amino acid framework. A direct comparison from the literature shows that an N-Boc-protected isoserinate (e.g., methyl syn-(3-fluoroalkyl)isoserinates) can be prepared from a related chiral azetidinone in good yield, with the Boc group remaining intact for subsequent peptide coupling steps [2]. While this specific data is for a fluorinated analog, it demonstrates the general utility of this class of compounds. This contrasts with using an acyclic building block, which would require a more complex, multi-step sequence to establish the same stereochemistry and functionality [3].

β-Amino Acid Synthesis Isoserine Derivatives Peptidomimetics

Applications of N-Boc-amino Hydroxyazetidinone


Enantiopure β-Amino Acid and Isoserine Synthesis

This compound is optimally used as a chiral pool synthon for the rapid, stereospecific preparation of N-Boc-protected β-amino acids, particularly isoserine derivatives, which are valuable building blocks for peptidomimetics and protease inhibitors. The azetidinone ring-opening provides a convergent route that installs both the desired stereochemistry and a protected amine in a single transformation, a significant advantage over linear synthetic approaches [1].

4-Imidazolin-2-one via N-Hydroxy Rearrangement

Leveraging the unique reactivity of the N-hydroxyazetidinone core, this compound can be employed in the synthesis of 4-imidazolin-2-ones. This specific heterocyclic scaffold is accessible through a well-characterized rearrangement of 3-amido-1-hydroxyazetidin-2-ones, a transformation that is not feasible with other, non-hydroxylated azetidinone building blocks [2].

Protease Inhibitor Scaffold Synthesis

The compound serves as an advanced intermediate in the synthesis of scaffolds for protease inhibitors. The N-hydroxy group is a known zinc-binding group (ZBG) in metalloprotease inhibitors (e.g., matrix metalloproteinases, MMPs), while the Boc-protected amine provides a handle for further elaboration into a peptide or peptidomimetic chain. Its defined stereochemistry is critical for achieving the required binding interactions with the chiral active site of the target enzyme [3].

Orthogonal Deprotection in Complex Synthesis

In multi-step organic syntheses, the orthogonal stability of the Boc group is a key advantage. This compound is specifically chosen when a synthetic route requires a protected amine that is stable to strong nucleophiles, bases, and hydrogenation conditions, yet can be cleanly removed with acid in a later step. This prevents the need for protecting group exchange or re-protection sequences, thereby improving overall synthetic efficiency [4].

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